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Compound of Interest

Compound Name: Sofosbuvir impurity A

Cat. No.: B560571

An In-depth Technical Guide to Sofosbuvir
Impurity A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sofosbuvir impurity A, a critical
process-related impurity in the synthesis of the antiviral drug Sofosbuvir. Understanding the
chemical structure, analytical characterization, and control of this impurity is paramount for
ensuring the quality, safety, and efficacy of the final drug product. Sofosbuvir is a key
medication in the treatment of chronic Hepatitis C Virus (HCV) infection, and rigorous control of
its impurities is mandated by regulatory agencies worldwide.[1][2]

Chemical Structure and Identification

Sofosbuvir impurity A is a diastereoisomer of Sofosbuvir.[3] The key structural difference lies
in the stereochemistry at the phosphorus center. While Sofosbuvir is the (S)-diastereomer at

the phosphorus atom, Impurity A is the corresponding (R)-diastereomer. This subtle change in
three-dimensional arrangement can impact the biological activity and safety profile of the drug.

There appear to be multiple CAS numbers associated with compounds referred to as
"Sofosbuvir Impurity A". This guide will focus on the most prominently cited diastereomer.

Key ldentifiers for Sofosbuvir Impurity A (Rp-Isomer):
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Identifier Value Reference

Propan-2-yl N-[(R)-
{[(2R,3R,4R 5R)-5-(2,4-dioxo-
3,4-dihydropyrimidin-1(2H)-

IUPAC Name yI)-4-fluoro-3-hydroxy-4- [4]
methyloxolan-2-
ylImethoxy}phenoxyphosphoryl
]-L-alaninate

Sofosbuvir (R)-Phosphate,
Synonyms _ [1][4]
Sofosbuvir Rp-Isomer

CAS Number 1190308-01-0 [4][5]
Molecular Formula C22H29FN309P [11[415]16]
Molecular Weight 529.45 g/mol [L][4][5][6]

Another compound also sometimes referred to as Sofosbuvir impurity A has the CAS number
1496552-16-9, which corresponds to a different diastereomer: (R)-isopropyl 2-(((R)-
(((2S,3S,4S,5S)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-
methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[5][6] For the
purpose of this guide, we will focus on the Rp-isomer (CAS 1190308-01-0) which is a common
process-related impurity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and properties of
Sofosbuvir and its impurities.

Table 1: Physicochemical Properties
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Property Value Reference
Appearance Solid powder [6]
Solubility Soluble in DMSO [6]
Predicted Density 1.41+0.1 g/lcm3 [6]
Storage Temperature -20°C [6]
Table 2: Chromatographic Data (HPLC)
Parameter Sofosbuvir Impurity Reference
Retention Time (min) 3.674 5.704 [7]
Linearity Range
160-480 10-30 [7]
(Hg/ml)
LOD (ug) 0.04 (0.01%) 0.12 (0.03%) [7]
LOQ (ng) 0.125 (0.50%) 0.375 (1.50%) [7]
Relative Standard
o 1.741 0.043 [7]
Deviation
Table 3: Purity Determination by gNMR
Method Solvent Purity (%) Reference
1H-gNMR Methanol-d4 99.07 £ 0.50 [8]
31pP-gNMR Methanol-d4 100.63 + 0.95 [8]
IH-gNMR DMSO-d6 99.44 £ 0.29 [81[9]
31P-gNMR DMSO-d6 99.10 + 0.30 [8][9]
Experimental Protocols
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Detailed methodologies are crucial for the accurate identification and quantification of
Sofosbuvir impurity A.

A. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is suitable for the simultaneous determination of Sofosbuvir and its process-
related impurities.[7][10]

e Instrumentation: Agilent HPLC with UV detector.[7][10]
o Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 um.[7][10]

» Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[7]
[10]

e Elution Mode: Isocratic.[7][10]

e Flow Rate: 1.0 mL/min.

e Detection: UV at 260.0 nm.[7][10]

o Data Acquisition: LC solution software.[7]

o Standard Preparation: Standard solutions are prepared by dissolving 400 mg of Sofosbuvir
and 25 mg of the impurity in 200 ml of a 50:50 water:acetonitrile diluent. Further dilutions are
made as required.[10]

B. Forced Degradation Studies by LC-ESI-MS

Forced degradation studies are essential to understand the stability of Sofosbuvir and identify
potential degradation products.[11][12]

e Acid Degradation: Reflux the drug solution in 0.1 N HCI at 70°C for 6 hours.[11]
o Alkaline Degradation: Reflux the drug solution in 0.1 N NaOH at 70°C for 10 hours.[11]

» Oxidative Degradation: Expose the drug solution to 3% hydrogen peroxide at room
temperature for 7 days, followed by heating in a boiling water bath for 10 minutes.[11]
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o Thermal Stability: Expose the drug stock solution to a temperature of 50°C for 21 days.[11]
e Photochemical Stability: Expose the drug stock solution to direct sunlight for 21 days.[11]

o LC-ESI-MS Analysis: The stressed samples are analyzed using a C18 column with a mobile
phase of methanol and water containing 0.1% formic acid in a gradient mode. Mass
spectrometry is performed using electrospray ionization (ESI) in both positive and negative
modes.[11]

C. Quantitative Nuclear Magnetic Resonance (QNMR)

gNMR is a powerful technique for determining the purity of pharmaceutical substances without
the need for a reference standard of the analyte itself.[8]

e Instrumentation: NMR spectrometer.

e Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is preferred as it is an aprotic solvent,
avoiding issues with deuterium exchange.[3][9]

o 3P-gNMR Reference Standard: Phosphonoacetic acid (PAA).[8]
e 1H-gNMR Reference Standard: Sodium 4,4-dimethyl-4-silapentanesulfonate-d6 (DSS-d6).[8]

e Procedure: Accurately weighed samples of Sofosbuvir and the reference standard are
dissolved in the deuterated solvent. The NMR spectra are acquired with appropriate
parameters to ensure quantitative accuracy (e.g., sufficient relaxation delay). The purity is
calculated by comparing the integral of a specific signal from the analyte with that of the
reference standard.

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows in the context of Sofosbuvir
impurity analysis.
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Sofosbuvir Synthesis & Stereochemistry
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Caption: Relationship between Sofosbuvir and its diastereomeric Impurity A.
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Analytical Workflow for Impurity Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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